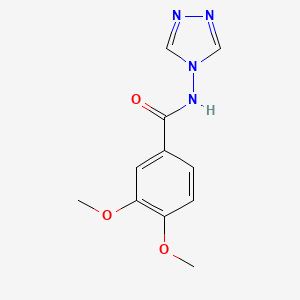
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It features a benzene ring substituted with three methyl groups and a carbothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of 2,4,6-trimethylbenzenethiol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenethiol+Methyl chloroformate→S-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: S-Methyl 2,4,6-trimethylbenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4,6-Trimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic processes in microorganisms, leading to their antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4,5-trimethylbenzene-1-carbothioate
- Methyl 2,4,6-trimethylbenzoate
- 2,4,6-Trimethylbenzenethiol
Comparison
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity compared to similar compounds. For example, while methyl 2,4,6-trimethylbenzoate is an ester, the carbothioate group in this compound makes it more reactive towards nucleophiles and electrophiles.
Propiedades
Número CAS |
39248-77-6 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
S-methyl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C11H14OS/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 |
Clave InChI |
AVWVNSROYFSVMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14143115.png)
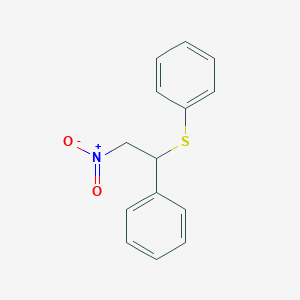

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
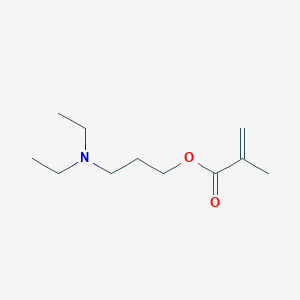
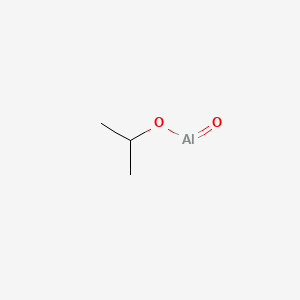
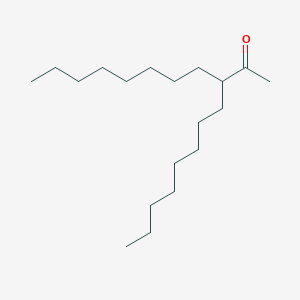
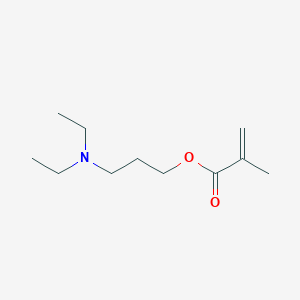
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
